Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with a cyclopropyl substituent and a methyl ester group. This compound is classified as a high-value synthetic intermediate, primarily used in pharmaceutical research and organic synthesis. Pricing data from CymitQuimica indicates its niche application, with costs ranging from €934.00 for 50 mg to €2,815.00 for 500 mg .
Properties
IUPAC Name |
methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDNQILMXTZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2CC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Fluorination: The fluorine atom is added using a fluorinating agent under controlled conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its pyrrolidine backbone , fluorine substitution at position 3 , and cyclopropyl group at position 4 . Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride is characterized by the presence of a cyclopropyl group and a fluorine atom on the pyrrolidine ring, which significantly influences its biological interactions. The molecular formula is , with a molecular weight of approximately 205.68 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The fluorine atom enhances binding affinity to specific enzymes, potentially leading to inhibition or activation. For example, it has been shown to interact with kinases and proteases, influencing metabolic pathways .
- Cell Signaling Modulation : The compound affects various cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.
Biological Activities
The compound exhibits a range of biological activities, as summarized below:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride, it was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value of 0.64 μM. This suggests strong potential for development as an anticancer therapeutic .
Case Study 2: Enzyme Interaction
Research demonstrated that this compound effectively inhibits certain kinases at low concentrations, impacting cellular metabolism and signaling pathways. For instance, it showed significant inhibition in kinase assays with IC50 values ranging from 0.4 nM to 1.1 nM for various targets.
Dosage Effects
The effects of methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate; hydrochloride vary based on dosage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
